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ZM39923: A Comparative Analysis of Kinase
Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile of ZM39923, a

known inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). Due to the

limited availability of comprehensive public data on the kinome-wide selectivity of ZM39923,

this document summarizes the existing inhibition data and contrasts it with the well-

characterized profile of tofacitinib, a clinically approved pan-JAK inhibitor. This comparison

aims to offer researchers a valuable resource for interpreting experimental results and guiding

future research involving ZM39923.

Kinase Inhibition Profile: ZM39923 vs. Tofacitinib
The following table summarizes the known inhibitory activities of ZM39923 and tofacitinib

against a selection of kinases. It is important to note that the data for ZM39923 is limited to a

small number of kinases, whereas a more extensive dataset is available for tofacitinib.
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Kinase Target ZM39923 Inhibition
Tofacitinib Inhibition (IC50,
nM)

Primary Targets

JAK3 pIC50: 7.1 (approx. 79 nM)[1] 1[2]

TGM2 IC50: 10 nM[3][4] Data not available

JAK Family Kinases

JAK1
pIC50: 4.4 (approx. 40,000

nM)[1][5]
112[2]

JAK2 Almost no activity[5] 20[2]

TYK2 Data not available 410

Other Kinases

EGFR
pIC50: 5.6 (approx. 2,512 nM)

[1]
>10,000

Lck pIC50 < 5.0 (>10,000 nM)[3][4] 1,800

CDK4
pIC50 < 5.0 (>10,000 nM)[1][3]

[4]
>10,000

Note: pIC50 values were converted to approximate IC50 values in nM for comparison. The

selectivity of ZM39923 for JAK3 over JAK1 is significant, though its potency is less than that of

tofacitinib. It is also a potent inhibitor of the non-kinase enzyme TGM2.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assays
Kinase selectivity profiling is crucial for characterizing the specificity of small molecule

inhibitors. A common method for this is the KINOMEscan™ assay, a competition binding assay

that quantitatively measures the interaction of a compound with a large panel of kinases.
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Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase captured

on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to

the kinase. A lower amount of captured kinase in the presence of the test compound indicates

stronger binding.

General Protocol (based on KINOMEscan™ methodology):

Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a

DNA tag for detection.

Compound Preparation: Test compounds (e.g., ZM39923, tofacitinib) are serially diluted to a

range of concentrations.

Binding Assay: Kinases are incubated with the immobilized ligand and the test compound in

multi-well plates.

Washing: Unbound kinase is washed away.

Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is

quantified by qPCR.

Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the

percent inhibition. IC50 or Kd values are then calculated from the dose-response curves.

Transglutaminase 2 (TGM2) Inhibition Assay
The inhibitory activity of ZM39923 against TGM2 can be assessed using a fluorescence-based

assay that measures the incorporation of a fluorescently labeled substrate into a protein.

Principle: The assay quantifies the calcium-dependent crosslinking activity of TGM2. A primary

amine-containing fluorescent probe acts as a substrate for TGM2, which incorporates it into a

glutamine-containing protein substrate. The resulting increase in fluorescence is proportional to

TGM2 activity.

General Protocol:
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Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl2), recombinant human

TGM2, a glutamine-containing substrate (e.g., N,N-dimethylcasein), and a fluorescent amine

substrate (e.g., monodansylcadaverine).

Compound Preparation: Prepare serial dilutions of ZM39923.

Enzyme Reaction: In a multi-well plate, combine the TGM2 enzyme, the glutamine substrate,

and the test compound.

Initiation of Reaction: Initiate the reaction by adding the fluorescent amine substrate.

Incubation: Incubate the reaction at 37°C for a specified period.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the

appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the

presence of the inhibitor compared to a DMSO control. Determine the IC50 value from the

dose-response curve.

Visualizations
Experimental Workflow for Kinase Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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